N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE
Description
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(methylsulfanyl)benzamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core substituted with chloro and methyl groups, a benzamide moiety bearing a methylsulfanyl group, and a dimethylaminoethyl side chain. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological studies. The methylsulfanyl group may contribute to lipophilicity, while the dimethylaminoethyl substituent likely improves bioavailability through enhanced cellular uptake .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylsulfanylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS2.ClH/c1-13-16(21)8-9-17-18(13)22-20(27-17)24(11-10-23(2)3)19(25)14-6-5-7-15(12-14)26-4;/h5-9,12H,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMWSKCLWLSKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)SC)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a substituted benzoyl chloride under acidic conditions.
Substitution Reactions:
Amide Formation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides and N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, leading to the formation of amines or reduced benzothiazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the chloro and methylthio groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of sulfoxides and N-oxides.
Reduction: Formation of amines and reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a benzothiazole moiety, which is known for its biological activity. Its molecular formula is , with a molecular weight of approximately 550.1 g/mol. The structural features include:
- Benzothiazole Ring : Imparts biological activity.
- Dimethylamino Group : Enhances solubility and bioavailability.
- Methylsulfanyl Group : May influence metabolic stability.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit anticancer properties. The specific compound under discussion has shown potential in inhibiting cancer cell proliferation through various mechanisms, including modulation of signaling pathways associated with cell growth and apoptosis.
Case Study : A study demonstrated that similar benzothiazole derivatives effectively inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
Benzothiazole derivatives have been investigated for their antimicrobial activity. The presence of the chloromethyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens.
Research Findings : In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Neurological Applications
The dimethylamino group suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways.
Evidence : A review highlighted the role of benzothiazole compounds in neuroprotection and their potential use in treating conditions like Alzheimer's disease .
Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits cell proliferation | |
| Antimicrobial | Disrupts bacterial membranes | |
| Neuroprotective | Modulates neurotransmitter systems |
Synthetic Pathways
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(methylsulfanyl)benzamide hydrochloride involves several steps:
- Formation of Benzothiazole Derivative : Utilizing thioamide chemistry to introduce the benzothiazole ring.
- Alkylation with Dimethylamino Ethyl Group : Employing alkylation reactions to attach the dimethylamino group.
- Final Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for enhanced stability and solubility.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the benzamide, benzothiazole, and heterocyclic families. Below is a detailed analysis based on synthetic routes, substituent effects, and inferred pharmacological properties.
Structural and Functional Group Comparison
Key Observations:
- Benzothiazole vs. Benzimidazole: The benzothiazole core in the target compound may offer superior metabolic stability compared to benzimidazole derivatives (e.g., compounds 3a-3b in ), as sulfur-containing heterocycles often resist oxidative degradation.
- Methylsulfanyl Group: Compared to the hydroxylquinoxaline substituents in , the SCH₃ group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Pharmacological Implications (Inferred)
- Kinase Inhibition: The dimethylaminoethyl group may mimic ATP-binding motifs in kinase targets, similar to benzimidazole-based inhibitors .
- Solubility-Bioavailability Balance: The hydrochloride salt addresses solubility limitations observed in non-ionic thiadiazole derivatives .
Biological Activity
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(methylsulfanyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : N~1~-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N~2~,N~2~-dimethyl-1,2-ethanediamine
- CAS Number : 1105188-47-3
- Molecular Formula : CHClNS
- Molecular Weight : 269.79 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, primarily due to its unique structure that includes a benzothiazole moiety, which is known for its various pharmacological effects.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives often demonstrate significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms include:
- DNA Intercalation : Compounds similar to this one have been reported to intercalate into DNA, disrupting replication processes.
- Targeting Specific Proteins : Sulfur-containing heterocycles have been identified to bind with cancer-specific proteins, enhancing their therapeutic potential against tumors .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit:
- Bactericidal Effects : In vitro assays have shown effectiveness against a range of bacterial strains.
- Fungicidal Activity : Similar compounds have demonstrated the ability to inhibit fungal growth, suggesting potential applications in treating fungal infections.
Case Studies and Research Findings
- In vitro Cytotoxicity Assays : A study evaluating the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines indicated that modifications in the side chains significantly affect potency. The compound was included in high-throughput screening assays where it showed promising results with an IC50 value indicating effective cytotoxicity .
- Mechanistic Studies : Research has focused on elucidating the mechanisms through which benzothiazole derivatives exert their effects. For instance, one study highlighted the role of reactive oxygen species (ROS) generation in mediating apoptosis in cancer cells treated with similar compounds .
- Pharmacokinetic Profiles : Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies involving animal models are necessary to assess absorption, distribution, metabolism, and excretion (ADME) characteristics.
Data Tables
Q & A
Q. What are the key steps in synthesizing the benzothiazole core of this compound?
The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acid precursors under acidic conditions. For example, 5-chloro-4-methylbenzoic acid can react with 2-aminothiophenol in the presence of HCl or polyphosphoric acid to form the benzothiazole ring . Solvent selection (e.g., dioxane or DMF) and temperature control (20–25°C) are critical to minimize side reactions and optimize yields .
Q. How is the purity of the compound validated during synthesis?
High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring purity and reaction progress. Post-synthesis, recrystallization from ethanol-DMF mixtures or column chromatography (using silica gel) is employed to isolate the pure product. Melting point analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirm structural integrity .
Q. What analytical techniques are used for structural characterization?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing dimethylamino and methylsulfanyl groups).
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Utilize Design of Experiments (DoE) to systematically vary parameters:
Q. How can structural ambiguities in the compound be resolved?
For ambiguous NOE (Nuclear Overhauser Effect) signals or stereochemistry:
Q. What strategies address contradictory biological activity data?
Contradictions between in vitro and in vivo results may arise from:
- Metabolic instability : Assess stability in liver microsomes or plasma.
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity.
- Assay conditions : Compare activity under varied pH, serum concentrations, or oxygen levels .
Q. How can molecular docking guide target identification?
Perform docking studies (e.g., AutoDock Vina) with proteins linked to benzothiazole bioactivity (e.g., kinases, DNA repair enzymes). Prioritize targets with:
- High binding affinity (ΔG < -8 kcal/mol).
- Complementary interactions (e.g., hydrogen bonds with the dimethylamino group, hydrophobic contacts with the benzothiazole core). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Challenges and Solutions
Q. How can stability issues during storage be mitigated?
Conduct accelerated stability studies under ICH guidelines:
| Condition | Duration | Degradation Pathway | Mitigation Strategy |
|---|---|---|---|
| 40°C/75% RH | 1–3 mo | Hydrolysis of sulfanyl group | Store desiccated at -20°C |
| Light exposure | 4 weeks | Photooxidation of benzothiazole | Use amber glass vials |
| HPLC monitors degradation products; antioxidants (e.g., BHT) may be added . |
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Substituent variation : Synthesize analogs with modified chloro, methyl, or sulfanyl groups.
- Biological assays : Test against cancer cell lines (e.g., IC₅₀ in MCF-7, HepG2) and normal cells (e.g., HEK293) for selectivity.
- Computational QSAR : Use Gaussian or Schrödinger to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Data Interpretation and Validation
Q. How to reconcile discrepancies in enzyme inhibition assays?
- Assay standardization : Use positive controls (e.g., staurosporine for kinases) and replicate experiments (n ≥ 3).
- Interference checks : Test compound autofluorescence or absorbance in spectrophotometric assays.
- Orthogonal assays : Confirm results with fluorescence polarization or Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
